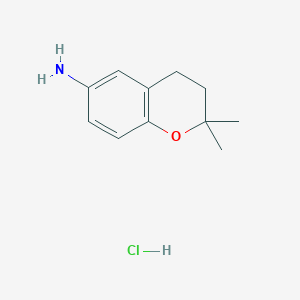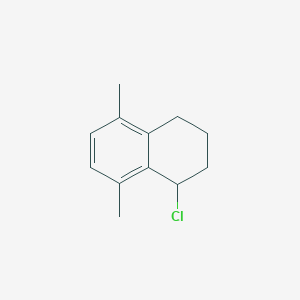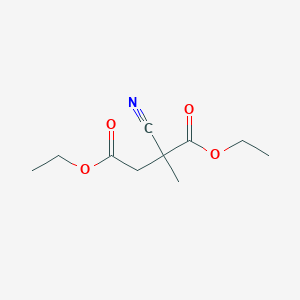
1,4-Diethyl 2-cyano-2-methylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl 2-cyano-2-methylbutanedioate is an organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . It is primarily used for research purposes and is not intended for human or animal use . This compound is known for its unique structure, which includes both cyano and ester functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethyl 2-cyano-2-methylbutanedioate can be synthesized through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Stirring without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl 2-cyano-2-methylbutanedioate undergoes various types of chemical reactions, including:
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a Michael adduct.
Substitution Reactions: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Michael Addition: Typically involves enolates or other nucleophiles and α,β-unsaturated carbonyl compounds under basic conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Michael addition reactions yield Michael adducts, while substitution reactions produce various substituted derivatives .
Scientific Research Applications
1,4-Diethyl 2-cyano-2-methylbutanedioate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Diethyl 2-cyano-2-methylbutanedioate is not well-documented. its reactivity can be attributed to the presence of cyano and ester functional groups, which can participate in various chemical reactions. These functional groups can interact with molecular targets and pathways, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-methylbutanedioate: Similar structure but lacks the diethyl groups.
1,4-Diethyl 2-cyano-2-methylbutanedioate: Similar structure but with different substituents on the ester groups.
Uniqueness
This compound is unique due to its specific combination of cyano and ester functional groups, which provide it with distinct reactivity and versatility in organic synthesis .
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
diethyl 2-cyano-2-methylbutanedioate |
InChI |
InChI=1S/C10H15NO4/c1-4-14-8(12)6-10(3,7-11)9(13)15-5-2/h4-6H2,1-3H3 |
InChI Key |
FLPUGHQAPMNTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


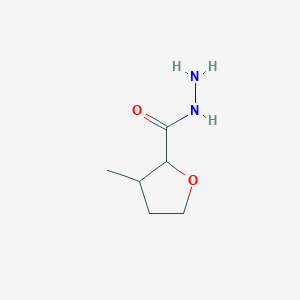
![(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B12314951.png)
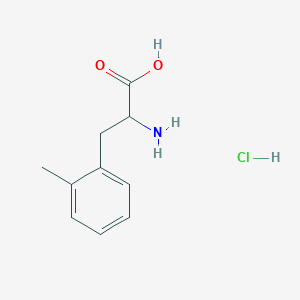
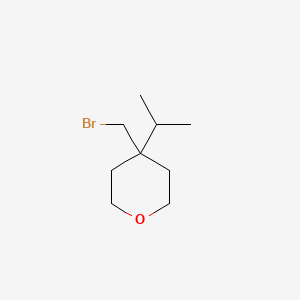
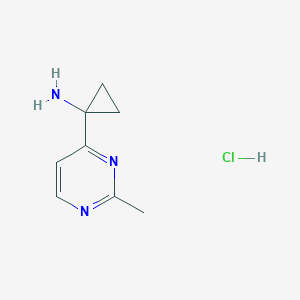
![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
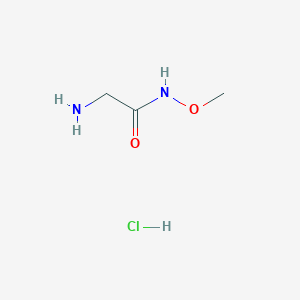
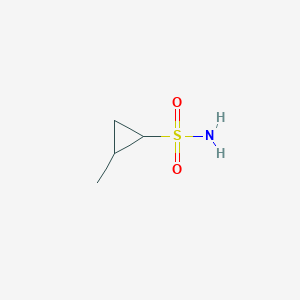
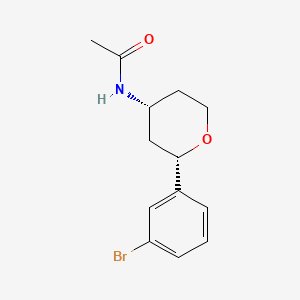
![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
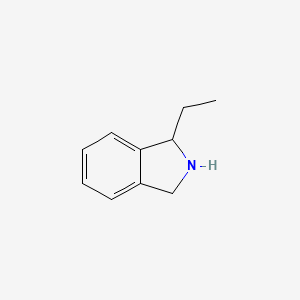
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
